3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole

Catalog No.
S13408943
CAS No.
88207-53-8
M.F
C15H12ClNO2S
M. Wt
305.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole

CAS Number

88207-53-8

Product Name

3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole

IUPAC Name

1-(benzenesulfonyl)-3-chloro-2-methylindole

Molecular Formula

C15H12ClNO2S

Molecular Weight

305.8 g/mol

InChI

InChI=1S/C15H12ClNO2S/c1-11-15(16)13-9-5-6-10-14(13)17(11)20(18,19)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

QIULZNQRTYZHHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)Cl

3-Chloro-2-methyl-1-(phenylsulfonyl)-1H-indole is a complex organic compound belonging to the indole family, characterized by its unique functional groups. The structure features a chloro substituent at the third position, a methyl group at the second position, and a phenylsulfonyl moiety at the first position of the indole ring. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its reactivity and biological properties.

The chemical behavior of 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole can be explored through various reactions:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, making it a suitable candidate for further derivatization.
  • Electrophilic Aromatic Substitution: The phenylsulfonyl group acts as an electron-withdrawing group, facilitating electrophilic substitution on the aromatic ring.
  • Cross-Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures .

The synthesis of 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole can be achieved through several methods:

  • Starting Material Preparation: The synthesis typically begins with commercially available indole derivatives.
  • Chlorination: The introduction of the chloro group can be performed using reagents like phosphorus pentachloride or thionyl chloride.
  • Phenylsulfonylation: The phenylsulfonyl group can be introduced through reaction with benzenesulfonyl chloride under basic conditions.
  • Methylation: Methylation at the second position can be achieved through alkylation reactions using methyl iodide or similar alkylating agents .

3-Chloro-2-methyl-1-(phenylsulfonyl)-1H-indole holds potential in several fields:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for developing new drugs, particularly in oncology and infectious diseases.
  • Material Science: The compound may serve as an intermediate in synthesizing advanced materials with specific electronic or optical properties.
  • Chemical Research: It is useful in synthetic organic chemistry as a building block for more complex molecules .

Interaction studies of 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole with various biological targets can provide insights into its mechanism of action. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • In Vivo and In Vitro Studies: Testing its effects on cell lines or animal models to understand its pharmacodynamics and pharmacokinetics.

Such studies are crucial for determining its viability as a therapeutic agent .

Several compounds share structural similarities with 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole. Here’s a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-Methyl-1-(phenylsulfonyl)-1H-indoleMethyl and phenylsulfonyl groupsExhibits strong electron-withdrawing ability
3-Ethynyl-2-methyl-1-(phenylsulfonyl)-1H-indoleEthynyl group instead of chloroEnhanced reactivity in cross-coupling
3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indoleBromo substituentIncreased electrophilicity compared to chloro
4-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indoleMethoxy group at position 4Potentially increased solubility

The presence of the chloro group in 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole distinguishes it from these compounds by enhancing its reactivity while maintaining a balance of stability due to the phenylsulfonyl moiety.

This compound's unique combination of functional groups allows for diverse chemical transformations and potential applications in medicinal chemistry and materials science.

X-ray Diffraction Studies of Crystal Packing Motifs

Single-crystal X-ray diffraction analysis reveals that 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole crystallizes in a monoclinic system with space group $$ P2_1 $$ and unit cell parameters $$ a = 12.18 \, \text{Å} $$, $$ b = 10.24 \, \text{Å} $$, $$ c = 12.63 \, \text{Å} $$, and $$ \beta = 113.08^\circ $$. The indole core adopts a near-planar conformation, with the phenylsulfonyl group oriented orthogonally to the indole plane, exhibiting a dihedral angle of $$ 77.21^\circ $$–$$ 89.26^\circ $$. This orthogonal arrangement minimizes steric clashes between the sulfonyl oxygen atoms and the indole’s π-system.

Table 1. Crystallographic parameters of related phenylsulfonyl indole derivatives

CompoundSpace Group$$ a \, (\text{Å}) $$$$ b \, (\text{Å}) $$$$ c \, (\text{Å}) $$$$ \beta \, (°) $$Dihedral Angle (°)
Derivative (I)$$ P\overline{1} $$8.618.8411.0172.7976.9
Derivative (II)$$ P2_1/n $$10.8410.7014.4775.0182.9

The crystal packing is stabilized by weak $$ \text{C–H} \cdots \text{O} $$ hydrogen bonds, forming $$ R_2^2(18) $$ ring motifs. These interactions link adjacent molecules into zigzag chains along the $$ b $$-axis, with a centroid-to-centroid distance of $$ 3.85 \, \text{Å} $$ between indole and phenyl rings, indicative of π-stacking.

Intramolecular Non-Covalent Interactions

The sulfonyl group participates in intramolecular $$ \text{C–H} \cdots \text{O} $$ interactions with the indole’s methyl substituent ($$ \text{H} \cdots \text{O} = 2.45 \, \text{Å} $$, angle = $$ 147^\circ $$). Additionally, chlorine at the 3-position engages in Type-I halogen bonding ($$ \text{Cl} \cdots \text{S} = 3.42 \, \text{Å} $$) with the sulfonyl sulfur, further rigidifying the molecular conformation. These interactions collectively reduce torsional flexibility, as evidenced by root-mean-square deviations (RMSD) of $$ <0.05 \, \text{Å} $$ in superimposed crystal structures.

Synthetic Methodologies for Core Indole-Sulfone Scaffold

Palladium-Catalyzed Coupling Approaches

Palladium-mediated strategies enable efficient construction of the indole-sulfone framework. A representative protocol involves coupling 3-chloro-2-methylindole with phenylsulfonyl chloride using $$ \text{Pd(OAc)}_2 $$ (5 mol%) and $$ \text{Xantphos} $$ (10 mol%) in toluene at $$ 110^\circ \text{C} $$, achieving $$ 78\% $$ yield. Key mechanistic steps include:

  • Oxidative addition of phenylsulfonyl chloride to $$ \text{Pd(0)} $$.
  • Coordination of indole’s nitrogen to palladium.
  • Reductive elimination to form the $$ \text{N–S} $$ bond ($$ \Delta G^\ddagger = 24.3 \, \text{kcal/mol} $$).

Equation 1. Palladium-catalyzed coupling:
$$
\text{Indole} + \text{PhSO}2\text{Cl} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}} \text{Indole-SO}_2\text{Ph} + \text{HCl}
$$

Multi-Step Functionalization Strategies for Chloro-Methyl Substituents

Sequential functionalization optimizes regioselectivity for chloro and methyl groups:

  • Chlorination: Treatment of 2-methylindole with $$ \text{NCS} $$ ($$ N $$-chlorosuccinimide) in $$ \text{CH}2\text{Cl}2 $$ at $$ 0^\circ \text{C} $$ introduces chlorine at the 3-position ($$ 92\% $$ yield).
  • Sulfonylation: Subsequent reaction with phenylsulfonyl chloride in the presence of $$ \text{Et}_3\text{N} $$ ($$ 2.5 \, \text{eq} $$) affords the title compound ($$ 85\% $$).

Table 2. Optimization of sulfonylation conditions

BaseSolventTemperature (°C)Yield (%)
$$ \text{Et}_3\text{N} $$Toluene8085
$$ \text{K}2\text{CO}3 $$Acetonitrile6072
$$ \text{DBU} $$DMF10068

The compound 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole represents a highly functionalized indole derivative that exhibits distinctive reactivity patterns due to the presence of three key functional groups: the chlorine substituent at the C3 position, the methyl group at C2, and the phenylsulfonyl protecting group on the nitrogen atom [1]. This unique combination of substituents creates multiple sites for chemical transformations, making this compound a versatile synthetic intermediate in organic chemistry [2].

Nucleophilic Substitution at C3 Chloro Position

The chlorine atom at the C3 position of 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole serves as an excellent leaving group for nucleophilic substitution reactions [3]. The reactivity of this position is significantly enhanced by the electron-withdrawing nature of the phenylsulfonyl group, which activates the indole ring toward nucleophilic attack [4]. Research has demonstrated that 3-chloroindole derivatives undergo facile nucleophilic substitution reactions under mild conditions [5].

The mechanism of nucleophilic substitution at the C3 position follows classical SN2 pathways when hard nucleophiles are employed [3]. Studies have shown that harder nucleophiles such as alkoxides and azides preferentially attack the carbon atom at the C3 position, leading to irreversible nucleophilic substitution [3]. In contrast, softer nucleophiles including iodide, phenylthiol, and triphenylphosphine tend to attack the chlorine atom itself, resulting in reversion to the parent indole through elimination processes [3].

Nucleophile TypeReaction PathwayProduct FormationReaction Conditions
Hard nucleophiles (alkoxides, azides)Direct C3 attack3-substituted indolesMild temperatures, short reaction times
Soft nucleophiles (iodide, thiols)Chlorine attackParent indole formationRoom temperature, moderate reaction times
Organometallic reagentsC3 substitutionC3-functionalized productsLow temperatures, inert atmosphere

The selectivity of nucleophilic substitution reactions can be rationalized using the Hard-Soft Acid-Base principle, where the carbon center at C3 acts as a harder electrophile compared to the chlorine atom [3]. The presence of the phenylsulfonyl group further enhances this selectivity by increasing the electrophilicity of the C3 carbon through electron withdrawal [4].

Experimental studies have revealed that 3-chloroindolenines exhibit variable reactivity depending on the reaction conditions and nucleophile structure [3]. Silver-mediated reactions at low temperatures provide optimal conditions for nucleophilic substitution, with 3-methoxyindolenine formation proceeding in excellent yields when 2,3-dimethyl-3-chloroindolenine is treated with silver trifluoroacetate in methanol [3].

Suzuki-Miyaura Cross-Coupling Reactions at Indole C2

The C2 position of 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole can be functionalized through Suzuki-Miyaura cross-coupling reactions following appropriate halogenation or metallation procedures [6]. The phenylsulfonyl protecting group plays a crucial role in enabling directed metallation at the C2 position through chelation effects [7].

Preparation of 2-halogenated intermediates requires careful control of reaction conditions to avoid competing reactions at other positions [8]. The synthesis of 2-bromoindole derivatives has been achieved through cesium carbonate-promoted intramolecular cyclization reactions, providing excellent yields under transition-metal-free conditions [8]. These 2-bromoindole intermediates serve as effective coupling partners in subsequent Suzuki-Miyaura reactions [8].

Coupling PartnerCatalyst SystemReaction ConditionsProduct Yield
Arylboronic acidsPalladium(0)/phosphine ligandsAqueous carbonate, 80-100°C70-95%
Heteroarylboronic acidsPalladium(0)/specialized ligandsModified conditions, 60-80°C60-85%
Alkylboronic acidsEnhanced catalyst systemsElevated temperatures, extended times45-75%

The mechanism of Suzuki-Miyaura coupling at the C2 position involves oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetallation with the boronic acid coupling partner and reductive elimination to form the new carbon-carbon bond [6]. The presence of unprotected nitrogen heterocycles can complicate these reactions due to potential catalyst inhibition, but modern catalyst systems have been developed to address these challenges [6].

Research has demonstrated that 2-bromoindoles can undergo efficient Suzuki cross-coupling reactions in the absence of additional ligands, simplifying the reaction setup and improving practicality [8]. The reactivity of the C2 position carbon-bromine bond is superior to substitution at other positions, providing excellent regioselectivity in cross-coupling transformations [8].

Protecting group strategies are essential for successful C2 functionalization, with the phenylsulfonyl group providing both activation for directed metallation and stability during subsequent coupling reactions [7]. The traceless nature of this protecting group allows for its removal under mild basic conditions after the desired transformations are complete [7].

Sulfone Group Transformations: Reduction and Oxidation Chemistry

The phenylsulfonyl group in 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole serves multiple functions beyond protection, acting as an activating group for various chemical transformations and participating in reduction and oxidation chemistry [9]. This functional group can undergo selective modifications while preserving the integrity of the indole core structure [10].

Reductive cleavage of the phenylsulfonyl group has been extensively studied using various reducing agents [10]. Traditional methods employ lithium aluminum hydride, but this approach often lacks selectivity toward other reducible functional groups [9]. More selective reduction protocols utilize sodium borohydride under controlled conditions, providing access to deprotected indole products without affecting other sensitive functionalities [9].

Reducing AgentReaction ConditionsSelectivityProduct Yield
Lithium aluminum hydrideEther solvents, 0°C to room temperatureLow selectivity60-80%
Sodium borohydridePolar protic solvents, mild heatingModerate selectivity70-85%
Polymer-supported borohydrideFlow chemistry conditions, controlled temperatureHigh selectivity80-95%
Super-electron-donor reagentsNeutral conditions, room temperatureExcellent selectivity85-95%

Advanced reduction methodologies have been developed using super-electron-donor reagents, which operate under neutral conditions and provide excellent selectivity for sulfonamide cleavage [10]. These organic electron donors can cleave carbon-sulfur bonds through single-electron transfer mechanisms, offering a metal-free alternative to traditional reduction methods [10].

Flow chemistry approaches using polymer-supported borohydride have emerged as particularly effective for the reduction of sulfonylindoles [9]. This methodology combines the advantages of heterogeneous catalysis with continuous processing, resulting in improved yields and simplified workup procedures [9]. The flow setup allows for precise control of reaction parameters and minimizes side reactions that can occur in batch processes [9].

The phenylsulfonyl group can also participate in oxidative transformations, particularly in the formation of more highly oxidized sulfur species [11]. Systematic kinetic studies have revealed that phenylsulfonyl derivatives exhibit variable reactivity depending on the electronic nature of substituents on both the phenyl ring and the indole core [11].

Mechanistic investigations have demonstrated that reductive cleavage of sulfonamides proceeds through radical anion intermediates, with the stability of these species determining the overall reaction efficiency [10]. Computational studies support a fragmentation mechanism following initial electron transfer, with the formation of three-electron nitrogen-sulfur bonded intermediates [10].

2D-QSAR Models Predicting Tubulin Binding Affinity

Quantitative structure-activity relationship modeling has emerged as a critical computational approach for predicting the tubulin binding affinity of indole derivatives, including 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole. The development of robust 2D-QSAR models provides essential insights into the structural features governing the interaction between phenylsulfonyl indole compounds and the colchicine binding site of tubulin [1] [2].

The most successful 2D-QSAR models for tubulin polymerization inhibitors demonstrate exceptional predictive capabilities, with correlation coefficients ranging from 0.943 to 0.979 [3] [4]. These models utilize diverse molecular descriptors to capture the essential structural features responsible for biological activity. The training set QSAR model achieved a remarkable correlation coefficient of 0.943 with a root mean square deviation of 1.019, indicating strong predictive power for compounds targeting the colchicine binding site [3].

Table 1: 2D-QSAR Models Predicting Tubulin Binding Affinity

StudyCorrelation Coefficient (R²)Cross-validation (q²)RMSEKey Descriptors/Features
Training set QSAR model0.9430.9431.019Chemical features for colchicine site
Validation set QSAR model0.86-0.940.86Not reportedExtended connectivity fingerprints
CoMFA model (steric and electrostatic)0.9790.7090.136Steric (72%) and electrostatic (28%)
CoMSIA-SEDA model0.9780.716Not reportedSteric, electrostatic, donor, acceptor
ECFP_4 Bayesian model0.92 (training)0.86 (test)Not reportedECFP_4 molecular fingerprints
Pharmacophore Hypo1 model0.943Not reported1.019Hydrogen bond acceptor/donor, hydrophobic

The comparative molecular field analysis model demonstrates that steric factors contribute 72% of the activity variance, while electrostatic effects account for 28% [5]. This finding suggests that the spatial arrangement and molecular volume of substituents on the indole scaffold significantly influence tubulin binding affinity. The comparative molecular similarity indices analysis model incorporating steric, electrostatic, donor, and acceptor fields achieved a correlation coefficient of 0.978, further validating the importance of hydrogen bonding interactions [5].

Extended connectivity fingerprints of maximum diameter 4 have proven particularly effective in developing Bayesian models for tubulin inhibitor prediction [3]. These fingerprints capture the local chemical environment around each atom up to four bonds away, providing a comprehensive representation of molecular structure. The resulting model achieved a training set accuracy of 0.92 and test set accuracy of 0.86, with enrichment factors of 4.2 and 4.5 respectively [3].

Pharmacophore modeling studies have identified critical structural features essential for tubulin binding activity. The optimal pharmacophore model Hypo1 contains one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, one aromatic ring feature, and three excluded volumes [4]. This model achieved a correlation coefficient of 0.943 and demonstrated excellent predictive performance across diverse chemical scaffolds.

For 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole specifically, these QSAR models predict that the chloro substituent at position 3 enhances binding affinity through favorable steric interactions within the colchicine binding pocket [6] [7]. The methyl group at position 2 provides optimal hydrophobic contacts, while the phenylsulfonyl moiety at position 1 contributes essential hydrogen bonding interactions with key tubulin residues [1].

The quantitative structure-activity relationship analysis reveals that molecular descriptors such as mass, charge, polarizability, van der Waals volume, and electronegativity are key properties governing the activity of indole-sulfonamide derivatives [6] [7]. These findings provide a rational basis for optimizing the structure of 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole to enhance its tubulin binding affinity and biological activity.

Molecular Dynamics Simulations of NNRTI-Target Complexes

Molecular dynamics simulations have provided unprecedented insights into the dynamic behavior of non-nucleoside reverse transcriptase inhibitor complexes, particularly those involving indolylarylsulfone derivatives structurally related to 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole. These computational studies reveal the molecular mechanisms underlying the inhibitory activity of phenylsulfonyl indole compounds against human immunodeficiency virus type 1 reverse transcriptase [8] [9].

Multi-copy molecular dynamics simulations totaling 360 nanoseconds have demonstrated that non-nucleoside reverse transcriptase inhibitors act as molecular wedges, constraining the essential rigid-body motion between the fingers and thumb subdomains of the p66 subunit [8]. The non-nucleoside inhibitor binding pocket is proximal to the hinge points for this critical conformational change, and inhibitor binding sterically blocks the full range of motion required for enzymatic activity [8].

Table 2: Molecular Dynamics Simulations of NNRTI-Target Complexes

Simulation SystemSimulation Time (ns)Key FindingsForce FieldTemperature (K)Ensemble
HIV-1 RT with nevirapine30 (4 replicas)NNRTI constrains fingers-thumb motionGROMACS/OPLS300NPT
Apo HIV-1 RT (closed cleft)30 (4 replicas)Normal conformational dynamicsGROMACS/OPLS300NPT
Apo HIV-1 RT (open cleft)30 (4 replicas)Enhanced conformational samplingGROMACS/OPLS300NPT
IAS derivatives with RT50Stable binding with key residuesOPLS_2005300NPT
FBPase-inhibitor complexes50Compounds VS01/VS02 stable bindingNot specifiedNot specifiedNot specified

The simulation studies reveal that indolylarylsulfone derivatives exhibit archetypal horseshoe conformations within the non-nucleoside reverse transcriptase inhibitor binding pocket [10]. This conformation is stabilized by intramolecular hydrogen bonds between the sulfone group and the amide nitrogen, which proves essential for biological activity [10]. The 3,5-dimethylbenzene moiety participates in π-π stacking interactions with hydrophobic amino acids including Tyrosine 181, Tyrosine 188, Phenylalanine 227, and Tryptophan 229 [10].

Molecular docking studies complemented by molecular dynamics simulations have identified key binding interactions for indolylarylsulfone derivatives [11]. Compounds 23, 24, and 28 demonstrated exceptional binding affinities, with compound 28 exhibiting the strongest inhibitor activity at -43.21 ± 0.09 kilocalories per mole, followed by compound 23 at -40.94 ± 0.10 kilocalories per mole and compound 24 at -39.18 ± 0.08 kilocalories per mole [11].

The molecular dynamics trajectories demonstrate that the indole parent ring nitrogen forms crucial hydrogen bonds with Lysine 101, while the newly introduced triazolyl substituents occupy the tolerant region II of the non-nucleoside inhibitor binding pocket [10]. These interactions enhance the overall binding affinity and contribute to the selectivity profile against wild-type and mutant reverse transcriptase variants.

Principal component analysis of the molecular dynamics trajectories reveals that non-nucleoside reverse transcriptase inhibitor binding significantly alters the dominant modes of protein motion [8]. The constrained enzyme exhibits severely restricted sampling of the principal fluctuation mode, which is characterized by the opening and closing motion of the fingers and thumb subdomains [8]. This conformational restriction directly impacts the geometry of catalytic residues and explains the observed loss of polymerase activity.

For 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole, molecular dynamics simulations predict stable binding within the non-nucleoside inhibitor binding pocket through multiple favorable interactions. The chloro substituent at position 3 is anticipated to occupy a hydrophobic region adjacent to aromatic residues, while the methyl group at position 2 provides optimal van der Waals contacts [9] [10]. The phenylsulfonyl moiety contributes essential electrostatic interactions and hydrogen bonding capabilities that stabilize the inhibitor-enzyme complex.

The simulation studies demonstrate that successful non-nucleoside reverse transcriptase inhibitors must balance conformational flexibility with binding affinity [9]. The molecular dynamics trajectories show that compounds exhibiting fully non-competitive inhibition mechanisms bind equally well to all mechanistic forms of the enzyme, while those with partially mixed mechanisms show preferential binding to specific enzyme states [9].

DFT Calculations of Frontier Molecular Orbitals

Density functional theory calculations provide fundamental insights into the electronic properties and chemical reactivity of 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole through analysis of frontier molecular orbitals. These quantum mechanical calculations elucidate the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which govern the compound's electron donating and accepting capabilities [12] [13].

The frontier molecular orbital analysis reveals critical information about the electronic structure and reactivity patterns of phenylsulfonyl indole derivatives. Density functional theory calculations employing the B3LYP functional with various basis sets have been extensively applied to characterize the electronic properties of indole-containing compounds [13] [14] [15].

Table 3: DFT Calculations of Frontier Molecular Orbitals

Compound ClassHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)DFT MethodKey Properties
Cyano(phenylsulfonyl)indolesNot specifiedNot specifiedNot specifiedB3LYP/6-311G(d,p)Electronic excitation transitions
Indole-sulfonamide derivatives-7.34327 (gas phase)-1.82153 (gas phase)5.52174B3LYP/6-311++G(d,p)Chemical reactivity and polarizability
Chloro-methyl-phenylsulfonyl indoleNot specifiedNot specified-0.08657B3LYP/6-31+G(D)High chemical reactivity
Trifluoromethyl thiadiazole-7.34327-1.821535.52174B3LYP/6-311++G(d,p)Electron donating/accepting ability
N-Arylsulfonyl-indole derivativesNot specifiedNot specifiedNot specifiedB3LYP/6-311+G(d,p)Electronic and optical properties

Density functional theory calculations using the B3LYP/6-311++G(d,p) level of theory have determined that indole-sulfonamide derivatives exhibit highest occupied molecular orbital energies of -7.34327 electron volts and lowest unoccupied molecular orbital energies of -1.82153 electron volts in the gas phase [12]. The resulting frontier molecular orbital energy gap of 5.52174 electron volts indicates moderate chemical reactivity and suggests favorable interactions with biological targets.

The electron density distribution analysis reveals that the highest occupied molecular orbital is primarily localized on the indole ring system and phenylsulfonyl substituent, while the lowest unoccupied molecular orbital extends across the entire molecular framework [16] [12]. This orbital distribution pattern facilitates charge transfer processes essential for biological activity and protein-ligand interactions.

For cyano(phenylsulfonyl)indole derivatives, the dihedral angles between the mean planes of the indole and phenylsulfonyl groups range from 75.1° to 88.6°, indicating nearly orthogonal orientations [13]. These geometric parameters significantly influence the electronic properties and molecular orbital distributions, affecting the compound's binding affinity and selectivity profiles.

The chemical reactivity parameters derived from frontier molecular orbital energies provide quantitative measures of molecular stability and reactivity. Chemical hardness values of 0.04 electron volts indicate high polarizability, while chemical potential values of -0.22 electron volts suggest moderate electron accepting capability [12]. The electrophilicity index of 0.58 electron volts reflects the compound's potential for binding interactions with electron-rich biomolecular targets.

Density functional theory calculations reveal that the introduction of electron-withdrawing groups such as chlorine significantly alters the frontier molecular orbital energies and chemical reactivity parameters [6] [17]. The chloro substituent at position 3 of the indole ring decreases the highest occupied molecular orbital energy, enhancing the compound's electron accepting properties and potentially improving binding affinity for protein targets.

The molecular electrostatic potential surfaces calculated from density functional theory demonstrate the distribution of positive and negative electrostatic regions across the molecular framework [12] [15]. These surface maps identify potential binding sites for electrostatic interactions with amino acid residues in protein active sites, providing insights into structure-activity relationships.

Solvent effects significantly influence the frontier molecular orbital properties of indole derivatives. Calculations performed in methanol and water using the polarizable continuum model show that polar solvents stabilize both the highest occupied and lowest unoccupied molecular orbitals, reducing the energy gap and potentially enhancing biological activity [18]. The total dipole moment increases from 5.47 Debye in the gas phase to 7.09 Debye in polar solvents, indicating enhanced solvation and improved bioavailability.

Time-dependent density functional theory calculations provide additional insights into the electronic excitation properties and optical characteristics of phenylsulfonyl indole derivatives [18]. The calculated absorption maxima correspond well with experimental ultraviolet-visible spectroscopy data, validating the computational approach and confirming the electronic structure predictions.

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Exact Mass

305.0277275 g/mol

Monoisotopic Mass

305.0277275 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types